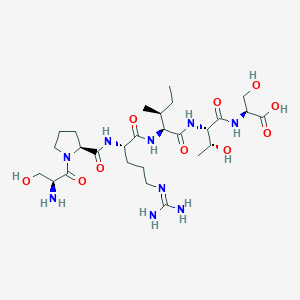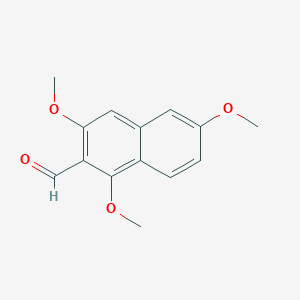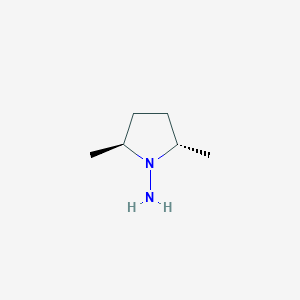
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a fluoro-dinitrophenyl group attached to an L-alanyl-(3R)-3-methyl-L-glutamic acid backbone. It is often used in various scientific research fields due to its reactivity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2,4-dinitrobenzene with L-alanine amide under alkaline conditions. The reaction is carried out in a mixture of aqueous sodium bicarbonate and acetone at 40-50°C. After the initial reaction, the product is further reacted with (3R)-3-methyl-L-glutamic acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in HPLC for the determination of enantiomeric excess (e.e.) of amino acids.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s specificity and reactivity make it a valuable tool in studying biochemical pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide
- N-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3R)-3-methyl-L-glutamic acid stands out due to its unique combination of a fluoro-dinitrophenyl group with an L-alanyl-(3R)-3-methyl-L-glutamic acid backbone. This structure imparts specific reactivity and binding properties, making it particularly useful in analytical and biochemical applications .
Propriétés
Numéro CAS |
922191-80-8 |
|---|---|
Formule moléculaire |
C15H17FN4O9 |
Poids moléculaire |
416.31 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7+,13+/m1/s1 |
Clé InChI |
FZWOMZRMWKKVQX-HHSDFAELSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
SMILES canonique |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)

![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)

![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)

